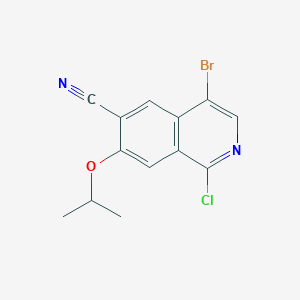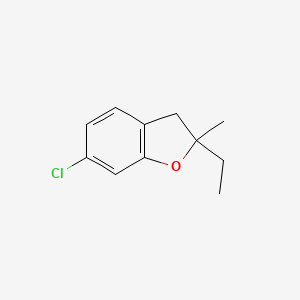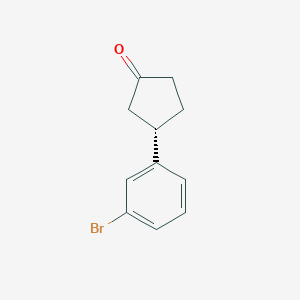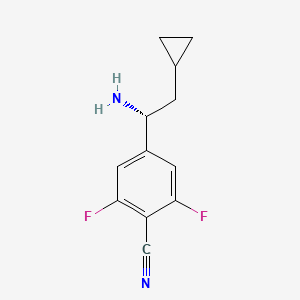![molecular formula C10H10F3NO4 B13051080 (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid: is a synthetic organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of functional groups, followed by selective reactions to introduce the trifluoromethoxy group and the amino group. The final step often includes deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of efficient catalysts, high-yield reactions, and streamlined purification processes to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines or other derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for biological studies, particularly in the design of enzyme inhibitors or receptor ligands. Its trifluoromethoxy group can enhance binding affinity and selectivity towards biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, where its unique chemical properties contribute to enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The amino group may participate in hydrogen bonding, further stabilizing the interaction with the target. The hydroxyl group can also contribute to the compound’s overall binding properties through additional hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
- (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethyl)phenyl]propanoic acid
- (3S)-3-Amino-3-[2-hydroxy-5-(difluoromethoxy)phenyl]propanoic acid
- (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethylthio)phenyl]propanoic acid
Comparison: Compared to similar compounds, (3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10F3NO4 |
|---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO4/c11-10(12,13)18-5-1-2-8(15)6(3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m0/s1 |
InChI Key |
BRRVBDVNAYKGED-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[C@H](CC(=O)O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(CC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)


![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)


![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)

![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)



![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
